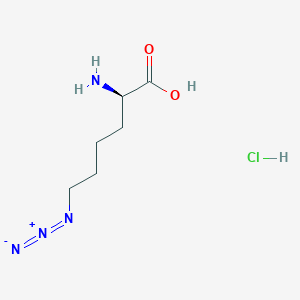![molecular formula C14H16O2 B2710340 (1R,2S,3R,4S)-3-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 24736-65-0](/img/structure/B2710340.png)
(1R,2S,3R,4S)-3-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1R,2S,3R,4S)-3-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid” is a complex organic compound. It’s a remarkable biomedical innovation, used for studying various ailments . It operates through intricate interference with distinct biochemical processes .
Synthesis Analysis
The synthesis of such compounds often involves complex chemical reactions. For instance, functionalized (2S,4R)-4-aminoproline methyl esters are known to undergo 2-epimerization under basic conditions, followed by an intramolecular aminolysis .Molecular Structure Analysis
The molecular structure of this compound is complex with multiple bonds, including aromatic bonds, and contains several functional groups . It has 23 Hydrogen atoms, 19 Carbon atoms, 1 Nitrogen atom, and 5 Oxygen atoms .Physical And Chemical Properties Analysis
The compound has a molecular formula of C19H23NO5 . It has several physical and chemical properties such as a density of 1.3±0.1 g/cm3, boiling point of 323.6±25.0 °C at 760 mmHg, and a flash point of 127.2±16.7 °C .Scientific Research Applications
Structural Studies and Stereochemistry
Research has explored the structural aspects of compounds closely related to (1R,2S,3R,4S)-3-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid. For instance, the study of 2,2-dimethyl-3-methylenebicyclo[2.2.1]heptane-1-carboxylic acid, a compound with a similar bicyclic structure, provided insights into the stereochemistry of the Nametkin Shift, suggesting a preference for the migration of the exo methyl group (Cameron et al., 1994).
Amino Acid Transport and Synthesis
In another study, the synthesis of 3-aminobicyclo[3.2.1]octane-3-carboxylic acids, which are structurally similar to the compound , was compared with another bicyclo compound. The study highlighted its specific interaction with the Na+-independent membrane transport system L in cells, demonstrating its potential in biochemical research (Christensen et al., 1983).
Enantiomeric Purity and Cycloaddition
The synthesis of various enantiomerically pure bicyclic compounds, including those similar to (1R,2S,3R,4S)-3-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid, has been an area of focus. One study achieved this through the Diels-Alder reactions, which is significant for producing optically active compounds for further research (Cativiela et al., 1993).
Hypoglycemic Action and Tissue Uptake
A study investigated the behavior of 2-aminobicyclo[2,2,1]heptane-2-carboxylic acid in rats, noting its slow excretion and minimal metabolism. The substance was observed to be accumulated in tissues, particularly the pancreas, and showed hypoglycemic action when injected into rats (Christensen & Cullen, 1969).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(1R,2S,3R,4S)-3-phenylbicyclo[2.2.1]heptane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c15-14(16)13-11-7-6-10(8-11)12(13)9-4-2-1-3-5-9/h1-5,10-13H,6-8H2,(H,15,16)/t10-,11+,12+,13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNUSVTIAASPYFL-LOWDOPEQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(C2C(=O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1[C@H]([C@H]2C(=O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rac-(1R,2S,3R,4S)-3-phenylbicyclo[2.2.1]heptane-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

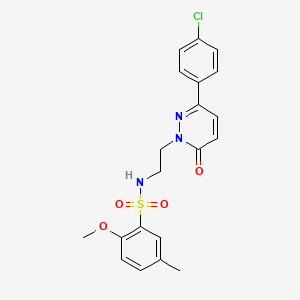
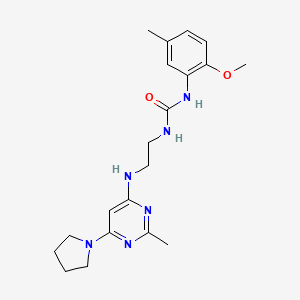
![2-[2-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetamido]acetic acid](/img/structure/B2710260.png)

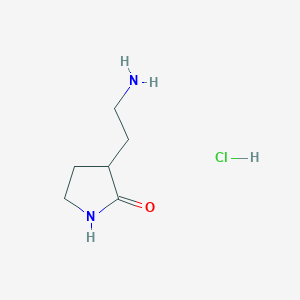

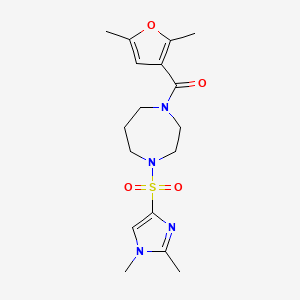
![2-phenoxy-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2710268.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-6-((pyridin-4-ylmethyl)thio)pyridazine](/img/structure/B2710269.png)

![6-Amino-5-{[2-(morpholin-4-yl)ethyl]amino}-1-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2710272.png)

![2-[2-Amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]acetamide](/img/structure/B2710278.png)
